molecular formula C11H13N3O B1471293 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 2089738-08-7

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B1471293
CAS No.: 2089738-08-7
M. Wt: 203.24 g/mol
InChI Key: ULTKFQNSXFBWHE-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an aminoethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-keto esters or diketones, followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, hydroxylated derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-aminoethyl)-3-phenyl-1H-pyrazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-(2-aminoethyl)-3-phenyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.

    1-(2-aminoethyl)-3-phenyl-1H-pyrrole: Features a pyrrole ring, which may result in distinct reactivity and biological effects.

Uniqueness

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-aminoethyl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-6-7-14-11(15)8-10(13-14)9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTKFQNSXFBWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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